5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide
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Overview
Description
5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide possesses anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects in animal models of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide involves the reaction of 2-methoxyphenethylamine with 3-methylpyridine-2-carboxylic acid chloride in the presence of triethylamine and 5-fluoro-1H-indole-2-carboxamide. The reaction yields the desired compound, which can be purified using column chromatography.
Scientific Research Applications
5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-9-13(17)10-19-15(11)16(20)18-8-7-12-5-3-4-6-14(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIRQDKEZXJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCCC2=CC=CC=C2OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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